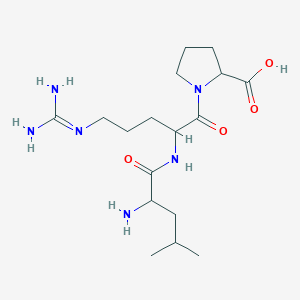

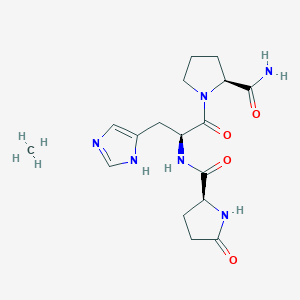

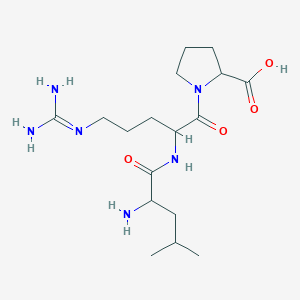

Leucylarginylproline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leucylarginylproline is a tripeptide compound known for its role as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound helps in reducing blood pressure, making it a significant compound in cardiovascular research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leucylarginylproline can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: For large-scale production, the process can be optimized using automated peptide synthesizers. The use of microwave-assisted SPPS can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Reaktionstypen: Leucyl-Arginyl-Prolin unterliegt hauptsächlich Hydrolyse- und enzymatischen Reaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber durch Peptidasen hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Peptidbindungen zu hydrolysieren.

Enzymatische Reaktionen: Spezifische Peptidasen können das Peptid in seine konstituierenden Aminosäuren spalten.

Hauptprodukte: Die Hydrolyse von Leucyl-Arginyl-Prolin führt zur Bildung von Leucin, Arginin und Prolin .

Wissenschaftliche Forschungsanwendungen

Leucyl-Arginyl-Prolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und -hydrolyse zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulierung des Blutdrucks und seine potenziellen therapeutischen Wirkungen.

Medizin: Wird als potenzielle Behandlung für Bluthochdruck und damit verbundene Herz-Kreislauf-Erkrankungen untersucht.

5. Wirkmechanismus

Leucyl-Arginyl-Prolin übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym (ACE) hemmt. Diese Hemmung verhindert die Umwandlung von Angiotensin I in Angiotensin II, was zu einer Senkung des Blutdrucks führt. Die Verbindung bindet an die aktive Stelle von ACE, blockiert seine Aktivität und reduziert so die Angiotensin-II-Spiegel .

Ähnliche Verbindungen:

Captopril: Ein weiterer ACE-Hemmer, der zur Behandlung von Bluthochdruck eingesetzt wird.

Enalapril: Ein Prodrug, das in seine aktive Form Enalaprilat umgewandelt wird, das ACE hemmt.

Lisinopril: Ein langwirksamer ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.

Einzigartigkeit: Leucyl-Arginyl-Prolin ist aufgrund seiner spezifischen Tripeptidstruktur einzigartig, die im Vergleich zu anderen Inhibitoren eine einzigartige Bindungsart an ACE ermöglicht. Seine Peptidnatur bietet auch potenzielle Vorteile in Bezug auf Spezifität und reduzierte Nebenwirkungen .

Wirkmechanismus

Leucylarginylproline exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure. The compound binds to the active site of ACE, blocking its activity and thus reducing the levels of angiotensin II .

Vergleich Mit ähnlichen Verbindungen

Captopril: Another ACE inhibitor used in the treatment of hypertension.

Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.

Lisinopril: A long-acting ACE inhibitor used for hypertension and heart failure.

Uniqueness: Leucylarginylproline is unique due to its specific tripeptide structure, which provides a distinct mode of binding to ACE compared to other inhibitors. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects .

Eigenschaften

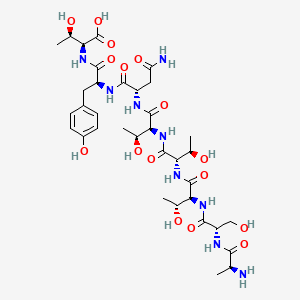

IUPAC Name |

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)

![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)

![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)